molecular formula C9H9FO3 B174822 (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid CAS No. 124980-94-5

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid

Cat. No. B174822
M. Wt: 184.16 g/mol
InChI Key: YZDVNWXOYGTHJO-MRVPVSSYSA-N
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Description

-(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid, or (R)-3-FPHPA, is an organic compound that is used in a variety of scientific research applications. It is a chiral compound that contains a single asymmetric carbon atom and is the enantiomer of the (S)-3-FPHPA form. It is a white crystalline solid that is soluble in both water and organic solvents. This compound is used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Enantioselective Synthesis

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid has been a subject of interest in enantioselective synthesis. Research has shown its utility in the resolution of nonsteroidal antiandrogens, contributing to the understanding of the absolute configuration of active enantiomers (Tucker & Chesterson, 1988). Another study focused on the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters, demonstrating the versatility of this compound in stereochemical applications (Drewes et al., 1992).

Enzymatic Process Development

A significant development is the continuous enzymatic process for synthesizing (R)-3-(4-Fluorophenyl)-2-hydroxy propanic acid. This process achieved efficient synthesis at a multikilogram scale with high enantiomeric excess and good overall yield, indicating its potential for large-scale industrial applications (Tao & Mcgee, 2002).

Chemo-enzymatic Routes

Chemo-enzymatic routes have been explored for the preparation of chiral compounds, including (S)-3-Hydroxy-3-phenylpropanoic acid, which has potential applications in the synthesis of antidepressant drugs. This highlights the role of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid in the development of pharmaceutical intermediates (Zhao et al., 2014).

Bio-Production and Environmental Applications

3-Hydroxypropanoic acid, related to (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid, is a valuable platform chemical. Research indicates its production from glycerol by metabolically engineered bacteria, highlighting its significance in the field of bioengineering and sustainability (Jers et al., 2019).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3-hydroxypropanoic acid have been explored for their potential in treating various health conditions. For instance, phenylpropanoic acid derivatives containing polar functionalities were investigated as G protein-coupled receptor 40 agonists for treating type 2 diabetes (Mikami et al., 2012).

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of a compound and how to handle it safely. The SDS for 4-Fluorophenylboronic acid, a compound with a similar structure, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

(2R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDVNWXOYGTHJO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432518
Record name (R)-3-(4-FLUOROPHENYL)-2-HYDROXYPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid

CAS RN

124980-94-5
Record name (αR)-4-Fluoro-α-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124980-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-(4-FLUOROPHENYL)-2-HYDROXYPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sivanathan, F Körber, JA Tent… - The Journal of …, 2015 - ACS Publications
Phenyllactic acids are found in numerous natural products as well as in active substances used in medicine or plant protection. Enantiomerically pure phenyllactic acids are available by …
Number of citations: 14 pubs.acs.org

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